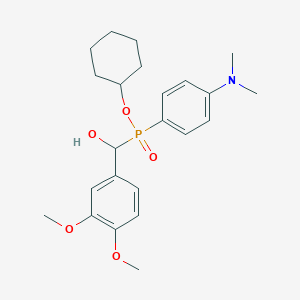![molecular formula C10H12ClN3 B2937412 2-(Tert-butyl)-6-chloroimidazo[1,2-b]pyridazine CAS No. 144449-19-4](/img/structure/B2937412.png)
2-(Tert-butyl)-6-chloroimidazo[1,2-b]pyridazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Tert-butyl)-6-chloroimidazo[1,2-b]pyridazine is a heterocyclic compound that features an imidazo[1,2-b]pyridazine core structure with a tert-butyl group at the 2-position and a chlorine atom at the 6-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Tert-butyl)-6-chloroimidazo[1,2-b]pyridazine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a 2-aminopyridazine derivative with tert-butyl isocyanide and a chlorinating agent. The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF). The reaction is typically carried out at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Tert-butyl)-6-chloroimidazo[1,2-b]pyridazine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 6-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The imidazo[1,2-b]pyridazine core can be subjected to oxidation or reduction reactions to modify its electronic properties.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. Conditions often involve the use of a base and a polar aprotic solvent.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.
Coupling Reactions: Palladium catalysts and appropriate ligands are commonly used in coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted imidazo[1,2-b]pyridazine derivatives, while coupling reactions can produce more complex heterocyclic compounds.
Applications De Recherche Scientifique
2-(Tert-butyl)-6-chloroimidazo[1,2-b]pyridazine has several scientific research applications, including:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Materials Science: Its unique electronic properties make it a candidate for use in organic electronics and optoelectronic devices.
Biological Studies: The compound can be used as a probe to study biological pathways and interactions due to its ability to interact with specific biomolecules.
Chemical Synthesis:
Mécanisme D'action
The mechanism of action of 2-(Tert-butyl)-6-chloroimidazo[1,2-b]pyridazine depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved can vary, but common targets include kinases, ion channels, and G-protein coupled receptors. The compound’s structure allows it to fit into the active site of these targets, leading to inhibition or activation of their function.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(Tert-butyl)-6-bromoimidazo[1,2-b]pyridazine
- 2-(Tert-butyl)-6-fluoroimidazo[1,2-b]pyridazine
- 2-(Tert-butyl)-6-methylimidazo[1,2-b]pyridazine
Uniqueness
2-(Tert-butyl)-6-chloroimidazo[1,2-b]pyridazine is unique due to the presence of the chlorine atom, which can significantly influence its reactivity and interaction with other molecules. The chlorine atom can participate in various substitution reactions, making the compound versatile for chemical modifications. Additionally, the tert-butyl group provides steric hindrance, which can affect the compound’s binding affinity and selectivity towards specific targets.
Propriétés
IUPAC Name |
2-tert-butyl-6-chloroimidazo[1,2-b]pyridazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClN3/c1-10(2,3)7-6-14-9(12-7)5-4-8(11)13-14/h4-6H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIKJUIAALVIMPQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CN2C(=N1)C=CC(=N2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-cyclopentaneamido-N-[2-(3,5-dimethylbenzenesulfonamido)ethyl]benzamide](/img/structure/B2937330.png)
![2-chloro-N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]benzamide](/img/structure/B2937331.png)


![N-{3-cyano-4H,5H,6H-cyclopenta[b]thiophen-2-yl}-4-(4-methoxybenzenesulfonyl)butanamide](/img/structure/B2937336.png)

![ethyl 4-(2-{[4-(2,5-dimethoxyphenyl)-5-({[4-(morpholine-4-sulfonyl)phenyl]formamido}methyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamido)benzoate](/img/structure/B2937340.png)


![3-(4-Chlorophenyl)-5-{1-[(4-propylphenyl)sulfonyl]pyrrolidin-2-yl}-1,2,4-oxadiazole](/img/no-structure.png)
![1-{6-chloroimidazo[1,2-a]pyridin-2-yl}-2,2,2-trifluoroethan-1-amine](/img/structure/B2937348.png)


